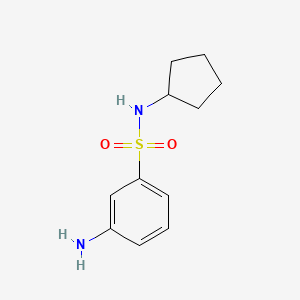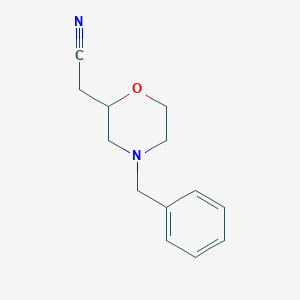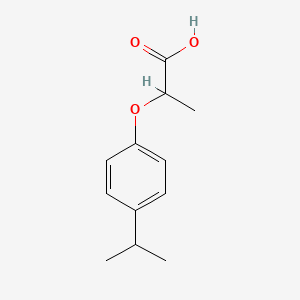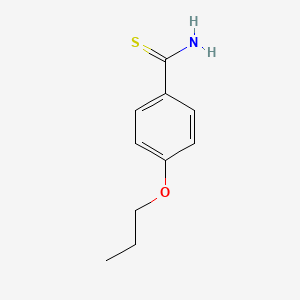
2-Thiopheneethanimidamid
Übersicht
Beschreibung
2-Thiopheneethanimidamide, also known as 2-thiopheneethylaminamide or 2-thiopheneethanamide, is a heterocyclic organic compound and a derivative of thiophene. It is a colorless solid that is soluble in polar solvents such as water and alcohols. 2-Thiopheneethanimidamide is a versatile compound with potential applications in a variety of fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, einschließlich 2-Thiopheneethanimidamid, waren für Wissenschaftler von Interesse als potenziell biologisch aktive Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl biologischer Wirkungen zu verbessern .
Entzündungshemmende Medikamente
Es wurde berichtet, dass Thiophenderivate entzündungshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte.
Krebsmittel
Thiophenderivate, wie z. B. 2-Butylthiophen, wurden als Rohstoffe bei der Synthese von Krebsmitteln verwendet . Dies zeigt, dass this compound auch potenzielle Anwendungen in der Krebsbehandlung haben könnte.
Anti-Atherosklerose-Mittel
2-Octylthiophen, ein weiteres Thiophenderivat, wurde bei der Synthese von Anti-Atherosklerose-Mitteln eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise bei der Behandlung von Atherosklerose eingesetzt werden könnte.
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie eingesetzt, insbesondere als Korrosionsschutzmittel . Dies deutet darauf hin, dass this compound Anwendungen in diesem Bereich haben könnte.
Materialwissenschaften
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter . Dies zeigt, dass this compound möglicherweise bei der Entwicklung neuer Halbleitermaterialien eingesetzt werden könnte.
Organische Leuchtdioden (OLEDs)
Thiophenderivate wurden bei der Herstellung von organischen Leuchtdioden (OLEDs) eingesetzt . Dies deutet darauf hin, dass this compound potenzielle Anwendungen bei der Produktion von OLEDs haben könnte.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate wurden bei der Entwicklung von organischen Feldeffekttransistoren (OFETs) eingesetzt . Dies zeigt, dass this compound möglicherweise bei der Produktion von OFETs eingesetzt werden könnte.
Wirkmechanismus
Target of Action
2-Thiopheneethanimidamide, also known as 2-thiophen-2-ylethanimidamide, is a heterocyclic organic compound , suggesting that they may interact with multiple targets in the body.
Mode of Action
. The specific interactions and resulting changes would depend on the particular targets of 2-Thiopheneethanimidamide.
Biochemical Pathways
For instance, some thiophene derivatives have been shown to impact the 2-Oxocarboxylic acid metabolism pathway, which provides important precursors for alkaloid synthesis .
Result of Action
. The specific effects of 2-Thiopheneethanimidamide would depend on its particular targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Thiopheneethanimidamide. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the biological environment, including the presence of specific targets, the state of the cells or tissues it interacts with, and the overall physiological state of the individual.
Safety and Hazards
Zukünftige Richtungen
Thiophene-based compounds are regarded as valuable agents with therapeutic potential for the treatment of chronic neurodegenerative pathologies and human melanoma . Future research may focus on developing selective inhibitors of neuronal nitric oxide synthase (nNOS) that exhibit excellent in vitro efficacy in melanoma cell lines .
Biochemische Analyse
Biochemical Properties
2-Thiopheneethanimidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a reactant in the synthesis of pyrimidine derivatives and acylguanidines, which are important in medicinal chemistry . It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of thiophene compounds, leading to the formation of reactive metabolites . These interactions can result in covalent binding to proteins, affecting their function and potentially leading to toxic effects.
Cellular Effects
2-Thiopheneethanimidamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, thiophene compounds can induce hepatotoxicity by forming reactive metabolites that covalently bind to liver proteins, leading to cell damage . Additionally, the compound’s interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification processes, impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Thiopheneethanimidamide involves its interaction with biomolecules at the molecular level. This compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that covalently bind to proteins . These binding interactions can result in enzyme inhibition or activation, altering cellular processes. For example, the covalent binding of reactive metabolites to cytochrome P450 can inhibit its activity, affecting the metabolism of other compounds and leading to toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiopheneethanimidamide can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that thiophene compounds can undergo degradation, leading to the formation of reactive metabolites that persist and cause long-term cellular damage . The stability of 2-Thiopheneethanimidamide in various conditions can influence its effectiveness and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Thiopheneethanimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a reactant in biochemical reactions. At higher doses, it can lead to toxic effects, including hepatotoxicity and other adverse reactions . Threshold effects have been observed, where a certain dosage level triggers significant toxic responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-Thiopheneethanimidamide is involved in various metabolic pathways, including oxidation by cytochrome P450 enzymes . This process leads to the formation of reactive metabolites that can interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors in these pathways can influence its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-Thiopheneethanimidamide within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins . The compound can be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability. Understanding these factors is crucial for predicting the compound’s localization and accumulation in specific tissues.
Subcellular Localization
2-Thiopheneethanimidamide’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-thiophen-2-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEMXCIELABZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391084 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28424-54-6 | |
| Record name | 2-Thiopheneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)


![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)
![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)



![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)


